molecular formula C26H35N B14496958 2-(2-Dodecylphenyl)-1H-indole CAS No. 63382-56-9

2-(2-Dodecylphenyl)-1H-indole

Cat. No.: B14496958
CAS No.: 63382-56-9
M. Wt: 361.6 g/mol
InChI Key: OCJMRJJJOWBFKQ-UHFFFAOYSA-N
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Description

2-(2-Dodecylphenyl)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dodecylphenyl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-dodecylbenzene with indole in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction conditions include heating the reaction mixture to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dodecylphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring or the dodecylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.

Scientific Research Applications

2-(2-Dodecylphenyl)-1H-indole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-(2-Dodecylphenyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of gene expression. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

2-(2-Dodecylphenyl)-1H-indole can be compared with other similar compounds, such as:

    2-Phenylindole: Lacks the dodecyl group, making it less hydrophobic and potentially less effective in certain applications.

    2-(2-Octylphenyl)-1H-indole: Similar structure but with a shorter alkyl chain, which may affect its physical properties and interactions.

    2-(2-Dodecylphenyl)methanesulfonic acid: Contains a sulfonic acid group, making it more hydrophilic and potentially more reactive in aqueous environments.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties that can be leveraged for various applications.

Properties

CAS No.

63382-56-9

Molecular Formula

C26H35N

Molecular Weight

361.6 g/mol

IUPAC Name

2-(2-dodecylphenyl)-1H-indole

InChI

InChI=1S/C26H35N/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-19-24(22)26-21-23-18-13-15-20-25(23)27-26/h12-15,17-21,27H,2-11,16H2,1H3

InChI Key

OCJMRJJJOWBFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1C2=CC3=CC=CC=C3N2

Origin of Product

United States

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